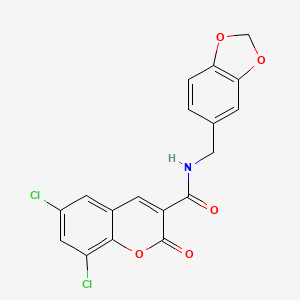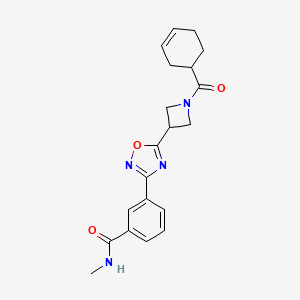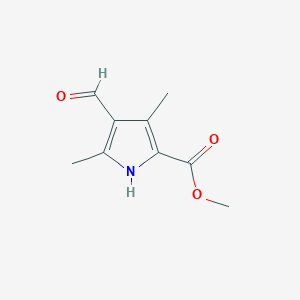
N-(4-chlorobenzyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorobenzyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is a member of the nicotinamide class of molecules and has been shown to have several interesting properties that make it valuable for various applications.
Applications De Recherche Scientifique
Fluorescent Probes and Enzymatic Reactions
Research by Barrio et al. (1972) introduced a fluorescent analog of nicotinamide adenine dinucleotide, showcasing its application in studying enzymatic reactions due to its fluorescent properties, which allow for the tracking of enzymatic processes and interactions Barrio, J., Secrist, J., & Leonard, N. (1972).
Herbicidal Activity
A study by Yu et al. (2021) focused on the synthesis and herbicidal activity of nicotinamide derivatives, demonstrating the potential of nicotinamide-based compounds in developing new herbicides for agricultural applications Yu, C., Wang, Q., Bajsa-Hirschel, J., Cantrell, C., Duke, S., & Liu, X. (2021).
Cosmetic Ingredient
Otte et al. (2005) discussed nicotinamide as an emerging cosmetic ingredient for the treatment and prevention of skin diseases, highlighting its role as an antioxidant and its applications in skincare Otte, N., Borelli, C., & Korting, H. C. (2005).
Redox Chemistry
Paul, Arends, and Hollmann (2014) reviewed synthetic nicotinamide cofactor analogues for redox chemistry, emphasizing the role of these analogues in facilitating redox reactions, which is crucial for various chemical and biochemical research applications Paul, C. E., Arends, I. W. C. E., & Hollmann, F. (2014).
Corrosion Inhibition
Chakravarthy, Mohana, and Kumar (2014) investigated the corrosion inhibition effect of nicotinamide derivatives on mild steel in hydrochloric acid solution, suggesting the use of nicotinamide-based compounds in protecting metals from corrosion Chakravarthy, M. P., Mohana, K. N., & Kumar, C. B. P. (2014).
Propriétés
IUPAC Name |
N-[(4-chlorophenyl)methyl]-6-(thiolan-3-yloxy)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O2S/c18-14-4-1-12(2-5-14)9-20-17(21)13-3-6-16(19-10-13)22-15-7-8-23-11-15/h1-6,10,15H,7-9,11H2,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIEVPQRKEGFCJS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1OC2=NC=C(C=C2)C(=O)NCC3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide](/img/structure/B2390326.png)
![5-amino-N-(3-fluorophenyl)-1-{2-[(3-methylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2390327.png)




![N-(3-chloro-4-methoxyphenyl)-2-[4,6-dimethyl-2-oxo-3-(phenylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2390336.png)
![N-(4-acetylphenyl)-2-((6-(4-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2390337.png)


![3-(4-fluorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2390342.png)


![N-(2-methylphenyl)-2-(1-oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2(1H)-yl)acetamide](/img/structure/B2390347.png)